molecular formula C9H11N5 B1480907 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2091605-82-0

1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1480907
CAS No.: 2091605-82-0
M. Wt: 189.22 g/mol
InChI Key: FADBFLHIPGBXJR-UHFFFAOYSA-N
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Description

1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. For instance, it can act as an inhibitor of certain kinases, thereby affecting phosphorylation events that regulate cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting certain kinases, it can disrupt the signaling cascades that promote cell division, leading to cell cycle arrest . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of genes involved in cellular metabolism and stress responses . The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can affect overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases and phosphatases. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound can induce conformational changes in proteins, leading to altered protein-protein interactions and signaling outcomes . These molecular interactions ultimately result in changes in cellular signaling, gene expression, and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of kinase activity and persistent changes in gene expression . In in vitro studies, cells treated with this compound for extended periods exhibit altered growth patterns and metabolic profiles, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal toxicity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism and lipid biosynthesis . These interactions result in changes in the overall metabolic profile of cells, influencing their growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting their localization and function . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . The localization of this compound within organelles such as mitochondria and the endoplasmic reticulum can also influence its impact on cellular metabolism and signaling .

Properties

IUPAC Name

1-(3-aminopropyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-2-1-3-13-4-5-14-9(13)6-8(7-11)12-14/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADBFLHIPGBXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 3
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
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1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.